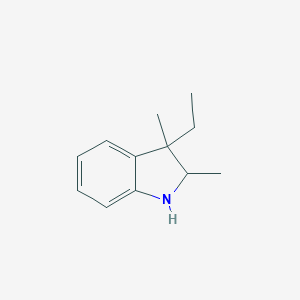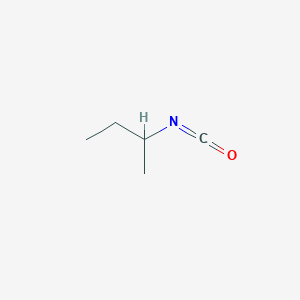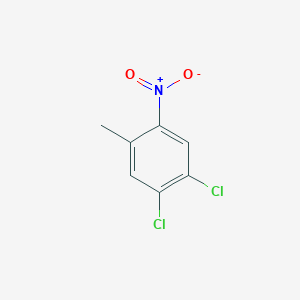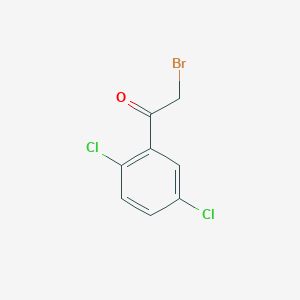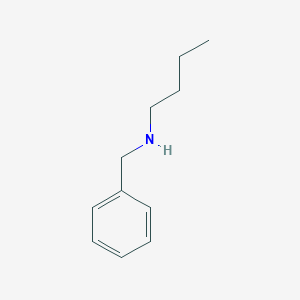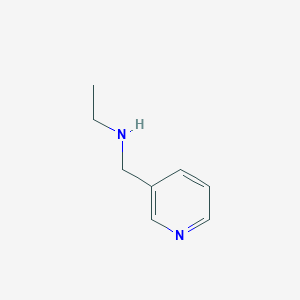
5-Bromo-3,3'-bipyridine
Vue d'ensemble
Description
5-Bromo-3,3'-bipyridine (5-Br-3,3'-bipy) is a heterocyclic compound with two nitrogen atoms and a bromine atom in a five-membered ring. It is a colorless, crystalline solid and has a molecular weight of 221.04 g/mol. 5-Br-3,3'-bipy is a versatile molecule with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Synthèse organique et catalyse
5-Bromo-3,3’-bipyridine : est un composé précieux en synthèse organique, en particulier dans la formation de molécules biologiquement actives et de ligands pour les catalyseurs . Sa structure permet diverses réactions de couplage, telles que les couplages de Suzuki, Stille et Negishi, qui sont essentielles à la création de molécules organiques complexes. La présence de l'atome de brome en fait un intermédiaire polyvalent pour la fonctionnalisation ultérieure et la synthèse de structures organiques plus complexes.
Science des matériaux
En science des matériaux, la 5-Bromo-3,3’-bipyridine sert de précurseur au développement de matériaux fonctionnels . Elle est utilisée pour synthétiser des ligands qui peuvent former des topologies moléculaires complexes, qui sont essentielles à la création de nouveaux matériaux aux propriétés spécifiques pour une utilisation dans les photovoltaïques, les diodes électroluminescentes organiques (OLED) et le biodiagnostic.
Chimie médicinale
Le rôle de la 5-Bromo-3,3’-bipyridine en chimie médicinale est important en raison de son potentiel dans la conception de médicaments et les applications pharmacologiques . Elle peut être utilisée pour synthétiser des composés qui présentent un intérêt pour leurs activités biologiques, y compris le développement de nouveaux agents thérapeutiques et l'étude de leurs interactions avec les cibles biologiques.
Chimie supramoléculaire
La chimie supramoléculaire tire profit de l'utilisation de la 5-Bromo-3,3’-bipyridine dans la construction d'architectures supramoléculaires . Ces structures sont construites par le biais d'interactions non covalentes et sont essentielles au développement de machines moléculaires, de capteurs et de dispositifs qui fonctionnent au niveau moléculaire.
Chimie analytique
En chimie analytique, la 5-Bromo-3,3’-bipyridine peut être utilisée comme réactif ou comme motif structurel dans le développement de méthodes analytiques . Sa capacité à former des complexes avec divers métaux la rend utile dans les analyses spectrométriques et comme composant de capteurs pour la détection de substances spécifiques.
Applications industrielles
Sur le plan industriel, la 5-Bromo-3,3’-bipyridine est disponible à des fins de recherche et développement . Elle est utilisée dans la synthèse de composés qui ont des applications dans différentes industries, notamment les produits pharmaceutiques, les produits agrochimiques et l'électronique.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Orientations Futures
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .
Mécanisme D'action
Target of Action
Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Mode of Action
It’s known that bipyridine compounds strongly coordinate with metal centers, which can affect the catalytic activity and yield in the reaction system .
Biochemical Pathways
Bipyridine derivatives are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Result of Action
Bipyridine and related compounds are known to be starting materials or precursors for a variety of valuable substances, indicating their potential to induce significant molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,3’-bipyridine. For instance, the safety data sheet for a similar compound, 5-Bromopyrimidine, suggests that it may pose certain hazards under specific conditions .
Analyse Biochimique
Biochemical Properties
It is known that bipyridine compounds strongly coordinate with metal centers This property could potentially influence its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that its effects at the molecular level could be related to its ability to coordinate with metal centers . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Propriétés
IUPAC Name |
3-bromo-5-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYHNUZYYNHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543426 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-22-3 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)


